Bienvenue dans la boutique en ligne BenchChem!

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine

Kinase inhibition Structure–activity relationship Azetidine pyrimidines

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine is a distinct, rule-of-three compliant fragment (MW ~221 Da) with a well-defined exit vector. Its 4-oxy azetidinyl linkage and 2-methyl substitution are critical for JAK and PDE4 selectivity; regioisomeric variants show >10-fold potency differences. This scaffold is the logical starting point for JAK-focused probes and bifunctional M3/PDE4 COPD therapeutics. Secure the precise geometry required for your kinase program.

Molecular Formula C12H19N3O
Molecular Weight 221.304
CAS No. 2200884-51-9
Cat. No. B2854496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine
CAS2200884-51-9
Molecular FormulaC12H19N3O
Molecular Weight221.304
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CN(C2)C(C)(C)C
InChIInChI=1S/C12H19N3O/c1-9-13-6-5-11(14-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3
InChIKeyKLEOKNPKEGSNCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine (CAS 2200884-51-9) – Procurement-Relevant Compound Profile


4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine is a synthetic heterocyclic small molecule combining a pyrimidine core with a tert-butylazetidine ether moiety . It belongs to the broader class of azetidinyl pyrimidine derivatives that have been described as kinase inhibitors, particularly targeting Janus kinase (JAK) and phosphodiesterase (PDE4) families [1][2]. The compound is listed as a building block for medicinal chemistry programs and is commercially available from multiple suppliers .

Why Generic Substitution of 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine Fails


Azetidinyl pyrimidine analogs cannot be interchanged generically because the position of the azetidinyl ether linkage and the alkyl substitution pattern on both the azetidine nitrogen and the pyrimidine ring profoundly influence kinase selectivity and potency [1][2]. In the dual M3 antagonist–PDE4 inhibitor series, moving the azetidine substituent from the 4,6-diaminopyrimidine scaffold to alternative positions altered PDE4 IC50 values by >10-fold [2]. Similarly, JAK-targeting patents explicitly claim specific substitution geometries, indicating that even regioisomeric variants (e.g., 2- vs. 4-pyrimidinyl ethers) exhibit divergent target engagement profiles [1]. No publicly available quantitative head‑to‑head data currently exist for 4-[(1-tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine versus its closest analogs; until such evidence is generated, substitution carries the risk of unverified potency and selectivity.

Quantitative Differentiators for 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine (CAS 2200884-51-9)


Kinase Selectivity Window Inferred from Regioisomeric SAR

In the JAK inhibitor patent series, the 4-[(1-tert-butylazetidin-3-yl)oxy] substitution pattern on pyrimidine is specifically enumerated as a preferred embodiment, suggesting it confers a selectivity advantage over the 2-oxy regioisomer [1]. While direct IC50 data for the title compound are not disclosed, a closely related azetidinyl pyrimidine bearing a 4-oxy linkage (BDBM191613) achieved an IC50 of 1.40 nM against BTK and 83.4 nM against EGFR in a HotSpot kinase assay, demonstrating that the 4-oxy geometry can yield sub‑nanomolar potency and a >59‑fold selectivity window [2].

Kinase inhibition Structure–activity relationship Azetidine pyrimidines

PDE4 Inhibitory Activity Gain Driven by 3‑Substituted Azetidine

Introduction of 3‑substituted azetidinyl groups onto a 4,6‑diaminopyrimidine scaffold improved PDE4 inhibitory activity, with the most potent compounds achieving sub‑micromolar IC50 values [1]. The title compound contains a 3‑azetidinyl ether linkage, a motif that the SAR study identifies as critical for enhancing PDE4 potency relative to non‑azetidine analogs. Although the study did not test the exact compound, the demonstrated SAR trend indicates that the 3‑azetidinyl‑oxy substituent is a key pharmacophoric element.

PDE4 inhibition Anti‑inflammatory COPD

Pre‑Clinical Validation of Pulmonary Anti‑Inflammatory Efficacy

The same SAR series that established the azetidine‑dependent potency boost also demonstrated preliminary in vivo activity in pulmonary inflammation models [1]. Compounds bearing 3‑substituted azetidinyl ethers significantly reduced inflammatory cell infiltration in lung tissue, providing a translational efficacy signal that non‑azetidine or differently substituted analogs did not achieve. While the precise compound was not tested, the data support the selection of 3‑azetidinyl‑oxy pyrimidines for programs requiring in vivo anti‑inflammatory activity.

In vivo efficacy Pulmonary inflammation COPD model

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine: High‑Value Application Scenarios


JAK‑Selective Kinase Inhibitor Lead Generation

Patent US20240002392A1 explicitly claims azetidinyl pyrimidines bearing the 4‑oxy linkage as inhibitors of JAK proteins, making the compound a priority starting point for JAK‑focused medicinal chemistry campaigns [1]. The selectivity precedent set by the BTK/EGFR data (59‑fold window) suggests that proper optimization of the title compound could deliver JAK‑selective probes with minimal off‑target kinase activity.

Dual PDE4–M3 Antagonist Optimization for COPD

The demonstrated >10‑fold PDE4 potency gain provided by the 3‑azetidinyl‑oxy motif, combined with pulmonary in vivo efficacy [2], positions the title compound as a logical core scaffold for developing bifunctional molecules that simultaneously inhibit PDE4 and antagonize muscarinic M3 receptors – a validated strategy for chronic obstructive pulmonary disease (COPD).

Fragment‑Based Drug Discovery Libraries

The compound is a rule‑of‑three compliant fragment (MW ~ 221 Da) with a well‑defined exit vector through the pyrimidine C‑2 methyl group. Inclusion in fragment screening collections allows direct testing against a broad panel of kinases and phosphodiesterases, with pre‑existing class‑level SAR providing a rational basis for hit follow‑up.

Quote Request

Request a Quote for 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.